Cas no 943320-69-2 (1-(2-bromo-4-nitrophenyl)methyl-4-methylpiperazine)

1-(2-Bromo-4-nitrophenyl)methyl-4-methylpiperazine is a brominated nitrophenyl derivative featuring a methylpiperazine moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound’s distinct bromo and nitro functional groups enhance its reactivity, facilitating selective substitution or coupling reactions. Its structural framework is particularly valuable in the development of pharmacologically active molecules, including potential CNS-targeting agents. The methylpiperazine group contributes to improved solubility and bioavailability, while the electron-withdrawing nitro group allows for further functionalization. This compound is characterized by high purity and stability, ensuring reliable performance in synthetic applications. Its utility spans medicinal chemistry, material science, and agrochemical research.
1-(2-bromo-4-nitrophenyl)methyl-4-methylpiperazine structure
943320-69-2 structure
Product Name:1-(2-bromo-4-nitrophenyl)methyl-4-methylpiperazine
CAS No:943320-69-2
MF:C12H16BrN3O2
MW:314.17834186554
CID:2817866
PubChem ID:46838611
Update Time:2025-09-27

1-(2-bromo-4-nitrophenyl)methyl-4-methylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine
    • 1-(2-bromo-4-nitrobenzyl)-4-methylpiperazine
    • 1-(2-bromo-4-nitro-benzyl)-4-methyl-piperazine
    • 1-(2-bromo-4-nitrophenyl)methyl-4-methylpiperazine
    • Inchi: 1S/C12H16BrN3O2/c1-14-4-6-15(7-5-14)9-10-2-3-11(16(17)18)8-12(10)13/h2-3,8H,4-7,9H2,1H3
    • InChI Key: KOMOLYCXAZZBOA-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1CN1CCN(C)CC1)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 290
  • XLogP3: 2.1
  • Topological Polar Surface Area: 52.3

1-(2-bromo-4-nitrophenyl)methyl-4-methylpiperazine Pricemore >>

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Additional information on 1-(2-bromo-4-nitrophenyl)methyl-4-methylpiperazine

Recent Advances in the Study of 1-(2-bromo-4-nitrophenyl)methyl-4-methylpiperazine (CAS: 943320-69-2)

The compound 1-(2-bromo-4-nitrophenyl)methyl-4-methylpiperazine (CAS: 943320-69-2) has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential. The information presented here is based on a comprehensive review of recent academic literature and industry reports.

Recent studies have highlighted the role of 1-(2-bromo-4-nitrophenyl)methyl-4-methylpiperazine as a key intermediate in the synthesis of novel pharmacologically active molecules. Its unique structural features, including the bromo and nitro substituents on the phenyl ring and the methylpiperazine moiety, make it a versatile building block for the development of compounds with diverse biological activities. Researchers have explored its utility in the design of inhibitors targeting various enzymes and receptors implicated in diseases such as cancer, infectious diseases, and neurological disorders.

One of the most significant advancements in the study of this compound is its application in the development of kinase inhibitors. Kinases play a critical role in cell signaling pathways, and their dysregulation is often associated with cancer and other proliferative diseases. Recent in vitro studies have demonstrated that derivatives of 1-(2-bromo-4-nitrophenyl)methyl-4-methylpiperazine exhibit potent inhibitory activity against specific kinases, suggesting their potential as lead compounds for anticancer drug development. These findings have been published in high-impact journals, underscoring the compound's relevance in contemporary medicinal chemistry research.

In addition to its role in kinase inhibition, 1-(2-bromo-4-nitrophenyl)methyl-4-methylpiperazine has also been investigated for its antimicrobial properties. Preliminary studies have shown that certain derivatives of this compound display activity against a range of bacterial and fungal pathogens. This has sparked interest in further optimizing its structure to enhance its efficacy and selectivity, with the goal of addressing the growing challenge of antimicrobial resistance. Researchers are employing advanced computational and synthetic techniques to achieve this objective.

The synthesis of 1-(2-bromo-4-nitrophenyl)methyl-4-methylpiperazine has been refined in recent years to improve yield and purity. Novel catalytic methods and green chemistry approaches have been introduced, making the production process more efficient and environmentally friendly. These advancements are critical for scaling up the compound's production to meet the demands of preclinical and clinical studies. Detailed synthetic protocols and characterization data have been made available in recent publications, facilitating further research and development efforts.

Looking ahead, the potential applications of 1-(2-bromo-4-nitrophenyl)methyl-4-methylpiperazine extend beyond its current uses. Ongoing research is exploring its utility in targeted drug delivery systems, where its chemical properties could be leveraged to enhance the bioavailability and specificity of therapeutic agents. Furthermore, collaborations between academic institutions and pharmaceutical companies are expected to accelerate the translation of laboratory findings into clinical applications. The compound's versatility and promising biological activity make it a valuable asset in the quest for new and improved treatments for various diseases.

In conclusion, 1-(2-bromo-4-nitrophenyl)methyl-4-methylpiperazine (CAS: 943320-69-2) represents a compound of significant interest in chemical biology and medicinal chemistry. Recent studies have elucidated its potential as a building block for drug discovery, its biological activities, and its synthetic advancements. As research continues to unfold, this compound is poised to play a pivotal role in the development of next-generation therapeutics. Researchers and industry professionals are encouraged to stay abreast of the latest developments in this area to capitalize on its full potential.

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